molecular formula C13H18N2O3S B5875687 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide

4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide

Cat. No. B5875687
M. Wt: 282.36 g/mol
InChI Key: KGULHOQBZSQYEJ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide, also known as MNS or MNS-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation and survival, and its dysregulation is a common feature of many cancers. 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide may also inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits cancer cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has also been shown to inhibit the activity of Hsp90, which is involved in the stabilization of many oncogenic proteins. In vivo studies have shown that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits tumor growth and metastasis in mouse models of breast cancer and prostate cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of a range of cancer cell lines. Additionally, 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of using 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a cancer treatment.

Future Directions

There are several future directions for the study of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide, which would help to optimize its use as a cancer treatment. Additionally, further studies could investigate the efficacy of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in combination with other anti-cancer agents. Another area of research could focus on the development of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide analogs with improved potency and selectivity for cancer cells. Finally, the use of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in preclinical studies could be expanded to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-N-(4-morpholinyl)benzenesulfonamide, which is then reacted with ethyl isocyanoacetate to produce 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide.

Scientific Research Applications

4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide may have potential as a novel cancer treatment.

properties

IUPAC Name

(NE)-4-methyl-N-(1-morpholin-4-ylethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(16,17)14-12(2)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGULHOQBZSQYEJ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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